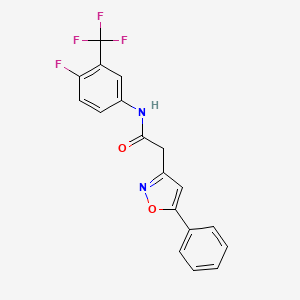

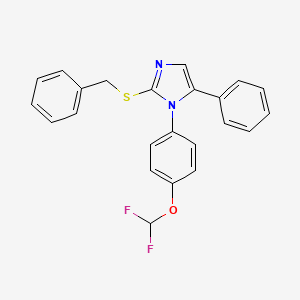

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as FITM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FITM is a selective antagonist of the cannabinoid receptor 1 (CB1), which plays a crucial role in regulating appetite, pain, and mood.

Scientific Research Applications

Fluoroalkylation in Green Chemistry

Fluorinated functionalities play a critical role in the design of pharmaceuticals, agrochemicals, and materials due to their unique physical, chemical, and biological properties. The development of methods for the mild, environmentally friendly incorporation of fluorinated groups into target molecules is a significant area of research. Aqueous fluoroalkylation represents a green chemistry approach, employing water as a solvent or reactant under environmentally benign conditions, highlighting the potential for N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide in the synthesis of fluorinated molecules with reduced environmental impact (Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals has revealed that microbial degradation plays a crucial role in understanding the environmental fate of these compounds. Studies on microbial culture, activated sludge, soil, and sediment have provided insights into the degradation pathways and intermediates of polyfluoroalkyl and perfluoroalkyl substances. This suggests the importance of considering the biodegradability and environmental persistence of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide in environmental assessments (Liu & Avendaño, 2013).

Fluorinated Alternatives in Environmental Applications

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) highlights the ongoing effort to find safer and less environmentally persistent chemicals. Information on these replacements, including their environmental releases, persistence, and human exposure, is crucial for risk assessment and management. This underscores the potential for compounds like N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide to serve as alternatives in applications requiring fluorinated substances with lower environmental impact (Wang et al., 2013).

Fluorine in Protein Design

The integration of highly fluorinated analogs of hydrophobic amino acids into proteins to create proteins with novel chemical and biological properties is a fascinating area of research. Fluorination has been shown to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and activity. This area of study opens up possibilities for using fluorinated compounds like N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide in the design of proteins with enhanced stability and novel functions (Buer & Marsh, 2012).

properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2O2/c19-15-7-6-12(8-14(15)18(20,21)22)23-17(25)10-13-9-16(26-24-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDFOPYSHZNJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(5-phenylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

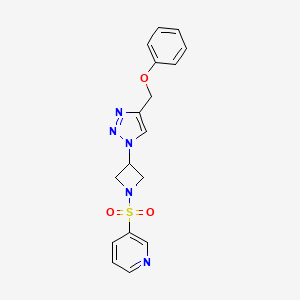

![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)

![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)

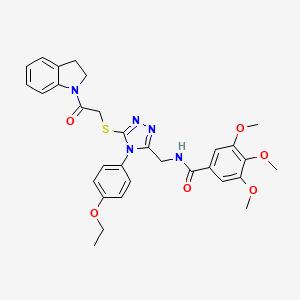

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

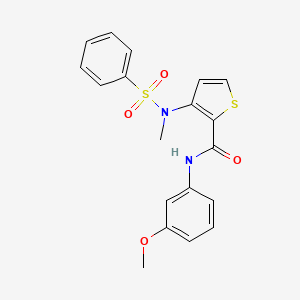

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)